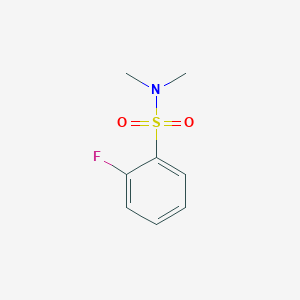

2-fluoro-N,N-dimethylbenzene-1-sulfonamide

CAS No.: 151868-16-5

Cat. No.: VC4979049

Molecular Formula: C8H10FNO2S

Molecular Weight: 203.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151868-16-5 |

|---|---|

| Molecular Formula | C8H10FNO2S |

| Molecular Weight | 203.23 |

| IUPAC Name | 2-fluoro-N,N-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 |

| Standard InChI Key | BSZOPXBTMLYXSG-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC=C1F |

Introduction

Chemical and Structural Properties

Molecular Identity and Physicochemical Characteristics

2-Fluoro-N,N-dimethylbenzene-1-sulfonamide is a crystalline solid with the systematic IUPAC name 2-fluoro-N,N-dimethylbenzenesulfonamide. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 151868-16-5 |

| Molecular Formula | |

| Molecular Weight | 203.23 g/mol |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC=C1F |

| InChI Key | BSZOPXBTMLYXSG-UHFFFAOYSA-N |

| PubChem CID | 5088126 |

The compound’s structure features a benzene ring with fluorine at the ortho position relative to the sulfonamide group, which consists of a sulfonyl bridge () bonded to two methyl groups. This arrangement enhances electronic withdrawal effects, potentially influencing reactivity and biological interactions. Solubility data remain unreported, though analogous sulfonamides exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 2-fluoro-N,N-dimethylbenzene-1-sulfonamide follows a two-step protocol derived from general sulfonamide preparation methods :

-

Sulfonation: Reacting 2-fluorobenzenesulfonyl chloride with dimethylamine in a polar aprotic solvent.

-

Purification: Isolation via aqueous workup and recrystallization.

A representative reaction equation is:

Optimization Conditions

Patent US20030236437A1 details sulfonamide synthesis using catalysts like -dimethylformamide (DMF) at elevated temperatures (120–160°C) . Although this patent focuses on a different sulfonamide, the conditions are applicable to 2-fluoro-N,N-dimethylbenzene-1-sulfonamide:

| Parameter | Optimal Range |

|---|---|

| Temperature | 120–150°C |

| Reaction Time | 4–7 hours |

| Solvent | Toluene or xylene |

| Catalyst | 0.001–0.05 equiv. DMF |

These conditions minimize by-products like bis-sulfonamides, achieving yields >80% in model reactions .

Biological Applications and Research Findings

Antimicrobial Activity

Preliminary studies on structurally similar compounds demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL. The dimethylamino group likely improves membrane permeability, while the fluorine atom stabilizes the molecule against metabolic degradation.

Future Directions

Further research should prioritize:

-

Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) in model organisms.

-

Target Validation: Identifying specific enzymes inhibited by this compound via crystallography or enzyme assays.

-

Structure-Activity Relationships (SAR): Modifying the fluorine position or sulfonamide substituents to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume